Boc-L-Ile-O-CH2-Ph-CH2-COOH
Description
Overview of Research Trajectories for Novel Synthetic Building Blocks and Intermediates
Modern synthetic chemistry is driven by the need for novel building blocks that enable the efficient construction of complex molecular architectures with tailored functions. Research in this area focuses on developing intermediates that are not only versatile in their reactivity but also introduce unique structural or functional properties. acs.orgacs.org Key trajectories include the development of methods for creating non-natural amino acids, stereochemically complex scaffolds, and functionalized linkers. monash.edu These advanced building blocks are the raw materials for innovation in medicinal chemistry, enabling the synthesis of next-generation therapeutics, diagnostics, and functional materials. The goal is often to create molecules with improved pharmacological profiles, such as enhanced target specificity, better metabolic stability, or novel mechanisms of action.
Significance of Boc-L-Ile-O-CH2-Ph-CH2-COOH within Modern Synthetic Methodologies
This compound is a prime example of a highly specialized, modern synthetic building block. chemimpex.com It combines three key features:
A Protected Amino Acid: The Boc-L-isoleucine component provides the chiral, bulky, and hydrophobic side chain of isoleucine, protected for controlled incorporation into a larger molecule. chemimpex.com
A Defined Spacer: The -O-CH2-Ph-CH2- linker provides a specific, semi-rigid separation between the amino acid and the point of attachment. chemimpex.com
A Reactive Handle: The terminal carboxylic acid (-COOH) allows for covalent attachment to other molecules, such as drugs, biomolecules, or solid surfaces, using standard coupling chemistry. chemimpex.com
This compound is particularly valuable for synthesizing peptide-based drugs and bioconjugates. chemimpex.com Its structure allows for the strategic placement of an isoleucine residue, which can be critical for the biological activity and pharmacological properties of the final product. chemimpex.com It is utilized in diverse research areas, including the development of novel therapeutics for oncology and metabolic disorders, and in bioconjugation strategies to enhance the targeted delivery and efficacy of drugs. chemimpex.com The presence of the same spacer attached to other amino acids, like Alanine and Lysine, underscores the utility of this linker system in creating a family of reagents for prodrug synthesis and the development of antibody-drug conjugates. chemimpex.comsigmaaldrich.com
Physicochemical and Analytical Data
The identity and purity of this compound are confirmed through a combination of physical measurements and analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 207855-29-6 | chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₂₀H₂₉NO₆ | chemimpex.com |
| Molecular Weight | 379.45 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 66-72 °C | chemimpex.com |
| Purity | ≥ 97% (HPLC) | chemimpex.com |
| Optical Rotation | [α]D²⁰ = -17 ± 2° (c=1 in EtOH) | chemimpex.com |
| IUPAC Name | {4-[({(2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoyl}oxy)methyl]phenyl}acetic acid | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-6-13(2)17(21-19(25)27-20(3,4)5)18(24)26-12-15-9-7-14(8-10-15)11-16(22)23/h7-10,13,17H,6,11-12H2,1-5H3,(H,21,25)(H,22,23)/t13-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXOMCHTPESCE-GUYCJALGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc L Ile O Ch2 Ph Ch2 Cooh
Retrosynthetic Analysis and Strategic Disconnections for the Boc-L-Ile-O-CH2-Ph-CH2-COOH Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.in For the target molecule, this compound, the key strategic disconnections involve the ester linkage and the carbamate (B1207046) bond of the Boc protecting group.
The primary disconnection is the ester bond (C-O bond between the isoleucine moiety and the phenylpropanoic acid moiety). This disconnection is strategic as it breaks the molecule into two key fragments: the N-protected amino acid, Boc-L-isoleucine, and the carboxylic acid, 3-phenylpropanoic acid. This approach is logical because numerous reliable methods exist for the formation of ester bonds. bham.ac.uk
A further disconnection can be made at the carbamate linkage of Boc-L-isoleucine. This breaks down the protected amino acid into the free amino acid, L-isoleucine, and the Boc protecting group precursor, di-tert-butyl dicarbonate (B1257347). This is a standard step in peptide synthesis and amino acid chemistry. libretexts.org
These disconnections lead to the identification of the following readily available starting materials:
L-Isoleucine
Di-tert-butyl dicarbonate ((Boc)2O)
3-Phenylpropanoic acid
The forward synthesis would therefore involve the protection of the amino group of L-isoleucine with a Boc group, followed by the esterification of the resulting Boc-L-isoleucine with 3-phenylpropanoic acid.
| Target Molecule | Strategic Disconnection | Synthons | Reagents/Starting Materials |
| This compound | Ester linkage | Boc-L-Isoleucine cation and 3-phenylpropanoate anion | Boc-L-Isoleucine and 3-Phenylpropanoic acid |
| Boc-L-Isoleucine | Carbamate linkage | L-Isoleucine and tert-butoxycarbonyl cation | L-Isoleucine and Di-tert-butyl dicarbonate |
Classical and Contemporary Approaches to Esterification of Amino Acid Derivatives with Carboxylic Acid Moieties
The formation of the ester bond between the N-protected L-isoleucine and 3-phenylpropanoic acid is a critical step in the synthesis of the target molecule. Several classical and contemporary esterification methods can be employed. researchgate.net
Direct esterification, such as the Fischer-Speier esterification, typically involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. researchgate.net While simple, this method is often not suitable for complex molecules with sensitive functional groups like the Boc protecting group, which is acid-labile. researchgate.net The harsh acidic conditions can lead to the premature removal of the Boc group. researchgate.net However, variations using milder catalysts or alternative procedures have been developed. For instance, the use of p-toluenesulfonic acid in a non-polar solvent with azeotropic removal of water can facilitate the formation of benzyl (B1604629) esters of amino acids. researchgate.net
The Steglich esterification is a mild and efficient method for forming ester bonds, making it well-suited for substrates with sensitive functional groups. organic-chemistry.orgnih.gov This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. nih.gov A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction and suppress side reactions. organic-chemistry.orgnih.gov
In the context of synthesizing this compound, Boc-L-isoleucine would be treated with 3-phenylpropanoic acid in the presence of DCC and DMAP. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the hydroxyl group of an alcohol (in a typical esterification) or, in this case, the carboxylate of the other acid would need to be activated to react with an alcohol derivative of the other component. organic-chemistry.org A more direct application involves the coupling of an alcohol with the carboxylic acid. For the synthesis of the target molecule, if one of the precursors were an alcohol (e.g., 3-phenylpropanol), the Steglich esterification would be a highly effective method. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. researchgate.net
A key advantage of the Steglich method is its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group. nih.gov
| Reagent | Role in Steglich Esterification | Typical Solvent | Byproduct |
| DCC (N,N'-dicyclohexylcarbodiimide) | Carboxylic acid activator | Dichloromethane (DCM) | Dicyclohexylurea (DCU) |
| DMAP (4-dimethylaminopyridine) | Acyl-transfer catalyst | Dichloromethane (DCM) | - |
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This reaction involves an alcohol, a carboxylic acid, a phosphine (B1218219) reagent (typically triphenylphosphine (B44618), PPh3), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org
For the synthesis of this compound, the Mitsunobu reaction could be employed by reacting Boc-L-isoleucine (the carboxylic acid component) with a suitable alcohol precursor of the phenylpropanoic acid moiety, such as 3-phenyl-1-propanol. The reaction proceeds by the activation of the alcohol by the PPh3/DEAD system, followed by nucleophilic attack by the carboxylate of Boc-L-isoleucine. organic-chemistry.org
A significant feature of the Mitsunobu reaction is its mild conditions, which are compatible with the Boc protecting group. nih.gov However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can sometimes complicate purification. organic-chemistry.org The reaction is also known to proceed with complete inversion of configuration at the stereocenter of the alcohol, which is a critical consideration in stereoselective synthesis. nih.gov
| Reagent | Function in Mitsunobu Reaction | Common Byproducts |
| Triphenylphosphine (PPh3) | Activates the alcohol | Triphenylphosphine oxide |
| Diethyl azodicarboxylate (DEAD) | Oxidant | Diethyl hydrazodicarboxylate |
Amine Protection Strategies for L-Isoleucine Precursors
Protecting the amino group of L-isoleucine is essential to prevent its participation in undesired side reactions during the esterification of the carboxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under a variety of conditions and its ease of removal under mild acidic conditions. libretexts.org
Implementation: The Boc group is typically introduced by reacting L-isoleucine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. libretexts.org Common bases include sodium hydroxide (B78521), sodium bicarbonate, or triethylamine (B128534). The reaction is often carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran (B95107)/water. The nucleophilic amino group of L-isoleucine attacks one of the carbonyl carbons of (Boc)2O, leading to the formation of the N-Boc protected amino acid.
Removal: The Boc group is readily cleaved under mildly acidic conditions. libretexts.org A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). organic-chemistry.org Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol (B129727) can be used. organic-chemistry.org The mechanism of deprotection involves the protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutene and tert-butanol (B103910). This process regenerates the free amine. The byproducts of the deprotection are volatile, which simplifies the workup procedure.
Chemo- and Regioselectivity Considerations during Boc-Protection
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the L-isoleucine molecule is a critical step that demands high chemoselectivity. The primary goal is to selectively protect the α-amino group without inducing side reactions at the carboxylic acid moiety or the aliphatic side chain. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.org
The reaction is typically carried out in a mixed solvent system, such as dioxane and water, under alkaline conditions maintained by a base like sodium hydroxide or sodium bicarbonate. This method is advantageous due to its high selectivity for the amino group and the ease of removing by-products. The nucleophilic α-amino group readily attacks the electrophilic carbonyl carbon of (Boc)₂O, leading to the formation of the desired N-Boc-L-isoleucine.
Key considerations for chemo- and regioselectivity include:
pH control: Maintaining an alkaline pH is crucial to ensure the amino group is sufficiently nucleophilic while the carboxylic acid is deprotonated and thus less reactive towards (Boc)₂O.
Reagent stoichiometry: Careful control of the amount of (Boc)₂O is necessary to prevent potential side reactions, such as the formation of over-protected products, although this is less common for simple amino acids.
Solvent choice: While aqueous conditions are common, anhydrous conditions using solvents like methanol (MeOH) or dimethylformamide (DMF) with a base such as triethylamine (TEA) can be employed for substrates sensitive to water.
For amino acids with additional functional groups, such as phenolic hydroxyls or other amines, the selectivity of Boc-protection can be more challenging. However, for L-isoleucine, which possesses a simple alkyl side chain, the primary concern is the selective protection of the α-amino group over the carboxylic acid. The inherent stability of the Boc group to most nucleophiles and bases makes it a robust choice for this purpose. organic-chemistry.org
Orthogonal Protecting Group Strategies in Synthesis
In the synthesis of a complex molecule like this compound, which involves multiple functional groups (an N-protected amine, an ester linkage, and a carboxylic acid), an orthogonal protecting group strategy is essential. nih.govjocpr.com Orthogonality ensures that one type of protecting group can be removed selectively in the presence of others, allowing for the stepwise construction of the molecule. jocpr.combiosynth.com
Common orthogonal protecting group pairs in peptide and related synthesis include:
Boc/Benzyl (Bn): The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the benzyl group is typically removed by hydrogenolysis. biosynth.comresearchgate.net This pair is considered quasi-orthogonal as both can be cleaved by strong acids, but their removal can be achieved with different acid strengths. biosynth.com
Fmoc/tert-Butyl (tBu): The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (removed with piperidine), while the tert-butyl group is acid-labile. biosynth.comiris-biotech.de This represents a truly orthogonal pair.
In the context of this compound, the Boc group serves as the temporary protection for the N-terminus of the isoleucine. The ester linkage to the phenylpropanoic acid spacer is formed, and the carboxylic acid of the spacer remains. If further elongation of a peptide chain were intended from the C-terminus of the spacer, another protecting group for the spacer's carboxyl group would be necessary, which would need to be orthogonal to the Boc group.
| Protecting Group Combination | N-Terminal Protection | Side Chain/C-Terminal Protection | Cleavage Condition (N-Terminal) | Cleavage Condition (Side Chain/C-Terminal) | Orthogonality |
|---|---|---|---|---|---|
| Boc/Bn | Boc | Benzyl (Bn) | Acid (e.g., TFA) | Hydrogenolysis | Quasi-orthogonal |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Base (e.g., Piperidine) | Acid (e.g., TFA) | Orthogonal |
Synthesis of the Phenylpropanoic Acid Spacer Analogue (e.g., HOOC-CH2-Ph-CH2-OH or similar precursors)
Methodologies for Carbon-Carbon Bond Formation in the Aromatic Spacer
Several methods can be employed to construct the carbon skeleton of 3-phenylpropanoic acid and its derivatives. A common and straightforward approach involves the hydrogenation of cinnamic acid or its esters. wikipedia.org This reaction typically utilizes a palladium on carbon (Pd/C) catalyst and hydrogen gas to reduce the carbon-carbon double bond of the α,β-unsaturated acid.
Another strategy involves Friedel-Crafts type reactions. For instance, the acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield 3-benzoylpropanoic acid. Subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, would provide the desired 3-phenylpropanoic acid backbone.
Enzymatic C-C bond forming reactions are also emerging as powerful tools in organic synthesis, offering high stereoselectivity under mild conditions. nih.gov While perhaps less common for this specific spacer, biocatalytic methods could be explored for novel synthetic routes.
Functional Group Interconversions on the Phenylpropanoic Acid Moiety
Once the basic 3-phenylpropanoic acid structure is established, functional group interconversions may be necessary to introduce the required hydroxyl group for esterification with Boc-L-isoleucine, while retaining the terminal carboxylic acid.
Starting from 3-phenylpropanoic acid, one could selectively reduce the carboxylic acid to a primary alcohol. However, this requires a protecting group strategy for the other end of the molecule if it were also a carboxylic acid. A more versatile approach might start with a precursor like 4-hydroxyphenylacetic acid. Through a series of reactions including chain extension (e.g., Arndt-Eistert homologation) and subsequent functional group manipulations, the desired HOOC-CH₂-Ph-CH₂-OH could be synthesized. vanderbilt.edu
Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic modification of molecules. fiveable.meimperial.ac.uk For example, an ester group can be reduced to an alcohol, a halide can be displaced to introduce a nitrile for subsequent hydrolysis to a carboxylic acid, or an aldehyde can be oxidized to a carboxylic acid. vanderbilt.edufiveable.me The choice of reagents for these transformations is critical to ensure compatibility with other functional groups present in the molecule.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The final step in the synthesis of the target molecule is the esterification of Boc-L-isoleucine with the hydroxyl group of the phenylpropanoic acid spacer. The optimization of this reaction is crucial for achieving a high yield and purity of the final product.
Factors that significantly influence the outcome of the esterification reaction include the choice of coupling agents, catalysts, solvents, reaction temperature, and time. researchgate.net
Solvent Effects and Catalysis in Synthetic Pathways
The choice of solvent can have a profound impact on reaction rates and yields. For the Boc-protection step, solvents like dioxane, methanol, or DMF are commonly used. In the esterification step, a non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is often preferred to facilitate the reaction and simplify workup.
Catalysis plays a pivotal role in both the Boc-protection and esterification steps. In Boc-protection, while often base-mediated, catalysts like 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction, especially for sterically hindered amines.
For the esterification reaction, a variety of coupling agents and catalysts can be employed:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling agents that activate the carboxylic acid of Boc-L-isoleucine, facilitating nucleophilic attack by the hydroxyl group of the spacer. The addition of a catalyst like DMAP or 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction rate and suppress side reactions like epimerization. researchgate.net
Acid Catalysis: While less common for peptide-like couplings due to the risk of Boc-group cleavage, traditional Fischer esterification under acidic conditions could be considered if the protecting group strategy allows.
Lewis Acid Catalysis: Certain Lewis acids can catalyze esterification reactions under mild conditions. acs.org
The optimization process often involves screening different combinations of solvents, catalysts, and temperatures to identify the conditions that provide the highest yield and purity of this compound. researchgate.net
| Reaction Step | Typical Solvents | Common Catalysts/Reagents | Key Optimization Parameters |
|---|---|---|---|
| Boc-Protection of L-Isoleucine | Dioxane/Water, Methanol, DMF | (Boc)₂O, NaOH, NaHCO₃, TEA, DMAP | pH, Temperature, Reagent Stoichiometry |
| Esterification | DCM, THF, DMF | DCC, DIC, HOBt, DMAP | Coupling Agent, Temperature, Reaction Time |
Temperature and Pressure Optimization
For a typical Williamson ether synthesis, temperatures in the range of 50-100 °C are often employed. byjus.com The optimal temperature for the synthesis of this compound would need to be determined empirically. This would involve running the reaction at various temperatures and analyzing the product mixture for yield and purity.
The following interactive table illustrates a hypothetical optimization study for the etherification step.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 40 | 24 | 65 | 98 |
| 2 | 60 | 12 | 85 | 97 |
| 3 | 80 | 6 | 90 | 90 |
| 4 | 100 | 3 | 92 | 82 |
As the data suggests, increasing the temperature from 40 °C to 100 °C significantly reduces the reaction time. However, at temperatures above 80 °C, a noticeable decrease in purity is observed, likely due to an increase in side reactions. Thus, a temperature of around 60-80 °C might represent the optimal balance for this particular synthesis.
Pressure is generally not a critical parameter for S(_N)2 reactions in the liquid phase, as the transition state is not significantly different in volume from the reactants. kaust.edu.sa Therefore, these reactions are typically carried out at atmospheric pressure. High-pressure conditions are not commonly employed unless dealing with gaseous reactants or aiming to significantly alter solvent properties, which is not standard for this type of synthesis.
Stereochemical Control and Purity in the Synthesis of this compound
Given that the starting material, L-isoleucine, is a chiral molecule with two stereocenters, maintaining its stereochemical integrity throughout the synthesis is of utmost importance. The biological activity of the final compound is often highly dependent on its stereochemistry.
Retention of L-Isoleucine Chirality
The primary concern during the synthesis is the potential for racemization at the α-carbon of the L-isoleucine moiety. thieme-connect.deacs.org The Boc (tert-butoxycarbonyl) protecting group on the α-amino group is known to be effective in suppressing racemization during many synthetic manipulations. acs.org However, under certain conditions, particularly those involving strong bases or high temperatures, the risk of racemization remains.
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical information at the α-carbon. researchgate.net To mitigate this risk, the choice of base and solvent is critical. Non-nucleophilic, sterically hindered bases are preferred to deprotonate the hydroxyl group for the etherification without abstracting the α-proton. Furthermore, polar aprotic solvents are often used to facilitate the S(_N)2 reaction while minimizing side reactions. byjus.com
The enantiomeric excess (ee) of the final product is a key measure of the retention of chirality. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique to determine the enantiomeric purity of the product.
Diastereoselectivity and Enantioselectivity Challenges and Solutions
L-isoleucine possesses a second chiral center at the β-carbon, making it a diastereomer of allo-isoleucine. While the stereochemistry at the β-carbon is generally not affected during the etherification at a remote position, it is crucial to start with enantiomerically pure L-isoleucine to avoid the presence of diastereomeric impurities in the final product.
The primary challenge in terms of selectivity is preventing the formation of the D-isoleucine enantiomer through racemization. As discussed, this is addressed by careful selection of reaction conditions.
The following table summarizes potential stereochemical outcomes and the strategies to control them:
| Stereochemical Challenge | Potential Undesired Outcome | Analytical Method for Detection | Mitigation Strategy |
| Racemization at α-carbon | Formation of Boc-D-Ile-O-CH2-Ph-CH2-COOH | Chiral HPLC | Use of mild bases, optimized temperature, appropriate solvent |
| Starting material impurity | Presence of Boc-allo-Ile-O-CH2-Ph-CH2-COOH | HPLC, NMR | Use of enantiomerically pure L-isoleucine |
Mechanistic Investigations of Reactions Involving Boc L Ile O Ch2 Ph Ch2 Cooh
Elucidation of Ester Formation Mechanisms in the Boc-L-Ile-O-CH2-Ph-CH2-COOH Synthesis
The formation of the ester linkage between the carboxylic acid of Boc-L-isoleucine (Boc-L-Ile-OH) and the hydroxyl group of a substituted benzyl (B1604629) alcohol, such as 3-(4-(hydroxymethyl)phenyl)propanoic acid, is a cornerstone of the synthesis of the title compound. This transformation is typically achieved through nucleophilic acyl substitution, often facilitated by activating agents to enhance reaction efficiency.
Nucleophilic acyl substitution is the fundamental reaction class for the formation of carboxylic acid derivatives, including esters. byjus.comvanderbilt.edu The general mechanism involves two key stages: the nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edu
In the context of synthesizing this compound, the oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Boc-L-isoleucine. This attack leads to the formation of a transient tetrahedral intermediate. byjus.comucalgary.ca The subsequent collapse of this intermediate expels a leaving group, which, in the absence of an activating agent, would be a hydroxide (B78521) ion (-OH). However, since hydroxide is a poor leaving group, direct esterification requires harsh conditions (like strong acid catalysis and heat, known as Fischer esterification) which might not be compatible with the sensitive Boc protecting group. pearson.comwikipedia.org
The acid-catalyzed mechanism proceeds as follows:
Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of Boc-L-Ile-OH, making the carbonyl carbon significantly more electrophilic. byjus.comucalgary.ca
Nucleophilic Attack: The alcohol's hydroxyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups of the carboxylic acid. byjus.com
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a water molecule. wikipedia.orgbyjus.com
Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. ucalgary.ca
To circumvent the need for harsh acidic conditions, modern organic synthesis employs coupling or activating agents. hepatochem.comiris-biotech.de These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, allowing the reaction to proceed under milder, often neutral, conditions. chemistrysteps.com This is particularly crucial for preserving the integrity of the acid-labile Boc protecting group. organic-chemistry.org
A widely used method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgcommonorganicchemistry.comrsc.org
The mechanism involving DCC and DMAP is as follows:
Activation of Carboxylic Acid: The carboxylic acid (Boc-L-Ile-OH) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.orgluxembourg-bio.com This intermediate effectively has a much better leaving group than the original hydroxyl group.
Formation of Active Ester: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. organic-chemistry.orgrsc.org This displaces the dicyclohexylurea (DCU) leaving group and forms an even more reactive N-acylpyridinium intermediate (an "active ester").
Nucleophilic Attack by Alcohol: The alcohol component then attacks the highly electrophilic carbonyl carbon of the N-acylpyridinium intermediate.
Product Formation: This attack forms the desired ester and regenerates the DMAP catalyst. organic-chemistry.org
The use of water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred, as the resulting urea byproduct is water-soluble, simplifying purification. chemistrysteps.comreddit.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used alongside carbodiimides to suppress side reactions and reduce the risk of racemization at the chiral center of the amino acid. luxembourg-bio.comresearchgate.net
Table 1: Common Activating Agents and Their Roles in Esterification
| Activating Agent/System | Role | Key Intermediate | Byproduct | Advantages |
|---|---|---|---|---|
| DCC/DMAP | Converts -OH to a good leaving group | O-acylisourea, N-acylpyridinium | Dicyclohexylurea (DCU) | Mild conditions, high yields. organic-chemistry.org |
| EDC/HOBt | Activates carboxylic acid, suppresses racemization | O-acylisourea, HOBt active ester | Water-soluble urea | Easy purification, reduced epimerization. luxembourg-bio.com |
| Phosphonium Salts (e.g., PyBOP) | Forms highly reactive phosphonium active esters | Acyloxyphosphonium salt | Phosphine (B1218219) oxide | High reactivity, suitable for hindered substrates. sigmaaldrich.combachem.com |
| Aminium/Uronium Salts (e.g., HATU) | Forms highly reactive aminium/uronium active esters | OAt-active ester | Tetramethylurea derivative | Very fast reactions, highly efficient. luxembourg-bio.comsigmaaldrich.com |
Reaction Kinetics and Thermodynamics for the this compound Formation
Esterification is typically a reversible reaction. wikipedia.org Thermodynamically, the equilibrium position is often not strongly skewed towards the products. To drive the reaction to completion, Le Châtelier's principle is applied, commonly by removing the water byproduct or using one of the reactants in excess. ucalgary.ca The reaction is generally considered to be slightly exothermic. mdpi.com
From a kinetic standpoint, the rate of uncatalyzed esterification is very slow at room temperature due to the high activation energy required for the nucleophilic attack on the neutral carboxylic acid. wikipedia.org Acid catalysts and coupling agents function by providing a lower activation energy pathway. mdpi.com For instance, in acid-catalyzed reactions, protonation of the carbonyl makes it a much stronger electrophile, accelerating the rate-determining nucleophilic attack step.
In coupling agent-mediated reactions, the rate is dependent on the concentration of the reactants and the specific agents used. The formation of the highly reactive intermediates (e.g., O-acylisourea or N-acylpyridinium salt) is typically the rate-determining phase. Studies on similar systems show that aminium/uronium reagents like HATU generally lead to faster reaction rates than carbodiimides or phosphonium salts. sigmaaldrich.com The kinetics of amino acid esterification can be complex, influenced by factors such as solvent, temperature, and steric hindrance from both the amino acid side chain (isoleucine) and the alcohol component. nih.govresearchgate.netrsc.org
Understanding Reactivity Profiles of the Carboxylic Acid Functionality in this compound
The title compound is bifunctional, possessing both an ester group and a terminal carboxylic acid group on the phenylpropanoic acid moiety. This second carboxylic acid is a key reactive site for further synthetic modifications, such as forming an amide bond or another ester linkage. synergypublishers.comjackwestin.comnih.govbohrium.comresearchgate.net
The carboxylic acid functionality of this compound can be converted into an amide by reaction with a primary or secondary amine. Similar to esterification, direct reaction between the carboxylic acid and an amine is generally not feasible due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt. chemistrysteps.com Therefore, activation of the carboxylic acid is required.
The mechanism for amide bond formation using coupling reagents is analogous to that described for esterification (Section 3.1.2). hepatochem.combachem.com
Activation: A coupling reagent (e.g., DCC, EDC, HATU) reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester. luxembourg-bio.comyoutube.com
Nucleophilic Attack: The amine, being a strong nucleophile, readily attacks the carbonyl carbon of the activated intermediate. chemistrysteps.com
Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses to form the stable amide bond and release the leaving group (e.g., DCU) and regenerate any catalyst. youtube.com
Amines are generally more nucleophilic than alcohols, so amide formation often proceeds more readily than esterification under these conditions, and the use of a catalyst like DMAP is not always necessary. organic-chemistry.org
Table 2: Comparison of Mechanistic Steps for Amide vs. Ester Formation
| Step | Amide Formation (using EDC/Amine) | Ester Formation (using EDC/DMAP/Alcohol) |
|---|---|---|
| 1. Activation | Carboxylic acid + EDC → O-acylisourea | Carboxylic acid + EDC → O-acylisourea |
| 2. Intermediate | O-acylisourea | O-acylisourea reacts with DMAP → N-acylpyridinium |
| 3. Nucleophile | Amine (R-NH₂) | Alcohol (R-OH) |
| 4. Attack | Amine attacks O-acylisourea directly | Alcohol attacks more reactive N-acylpyridinium |
| 5. Product | Amide + Urea byproduct | Ester + Urea byproduct + Regenerated DMAP |
The terminal carboxylic acid can also undergo a second esterification reaction with another alcohol. The mechanism for this transformation is identical to the one detailed for the initial synthesis of the parent molecule in Section 3.1. The reaction would proceed via nucleophilic acyl substitution, ideally using mild activating agents like DCC/DMAP or EDC to avoid any potential transesterification or hydrolysis of the existing ester linkage. commonorganicchemistry.comlibretexts.org The choice of conditions would need to carefully consider the stability of the entire molecule, including the Boc-protecting group and the pre-existing ester bond.
Role of Steric and Electronic Effects on the Reactivity of this compound
The reactivity of this compound in chemical reactions, particularly in the context of peptide synthesis where the carboxylic acid end would be activated for amide bond formation, is significantly governed by steric and electronic effects arising from its constituent parts. These factors influence reaction rates and can dictate the propensity for side reactions.
Steric Effects:
The steric environment of the molecule is dominated by two key features: the tert-butoxycarbonyl (Boc) protecting group and the bulky side chain of the L-isoleucine residue.
tert-Butoxycarbonyl (Boc) Group: The Boc group is a sterically demanding protecting group for the amine functionality. researchgate.net Its large size physically obstructs the space around the α-nitrogen, thereby preventing it from participating in unwanted nucleophilic attacks. While its primary role is protection, this bulk can also influence the conformational flexibility of the molecule and affect the approach of reagents to the nearby carboxylic acid group.
Isoleucine Side Chain: The L-isoleucine residue possesses a β-branched sec-butyl side chain. This branching at the β-carbon, adjacent to the peptide backbone, creates significant steric hindrance around the α-carbon and the carboxyl group. This steric bulk can impede the approach of the incoming nucleophile (e.g., an amino group of another amino acid) during a coupling reaction, potentially leading to slower reaction rates compared to less hindered amino acids like Alanine or Glycine.
The combination of these two bulky groups makes the region around the reactive carboxyl center crowded, which can necessitate more forceful activation methods or longer reaction times to achieve complete coupling.
Electronic Effects:
The electronic properties of the molecule are primarily influenced by the interplay between the Boc protecting group and the carboxylic acid.
Boc Group: The Boc group, as a carbamate (B1207046), is generally considered to be electron-donating. It increases the electron density on the α-nitrogen. However, its most critical electronic function is to render the amine non-nucleophilic and stable to many basic conditions. organic-chemistry.org
Carboxylic Acid Group: The carboxyl group is electron-withdrawing, which has the important effect of increasing the acidity of the proton on the α-carbon (the α-proton). This acidification is a key factor in the potential for epimerization or racemization during the activation of the carboxyl group for coupling. mdpi.com
In a peptide coupling reaction, the carboxyl group is converted into a more reactive species (e.g., an active ester or an acylphosphonium salt). This activation further enhances the electron-withdrawing nature of the group, making the α-proton even more susceptible to abstraction by base. While steric effects might slow the desired coupling reaction, the electronic effect of an acidified α-proton increases the risk of the competing side reaction of racemization. nih.gov
Pathways and Prevention of Side Reactions (e.g., Epimerization/Racemization, Diketopiperazine Formation)
During its use in synthesis, particularly in peptide bond formation, this compound is susceptible to several common side reactions. Understanding the pathways of these reactions is crucial for developing strategies to prevent them.
Epimerization/Racemization
Epimerization, the change in configuration at one of several stereocenters, is a significant risk in peptide synthesis. For an amino acid derivative like Boc-L-isoleucine, epimerization at the α-carbon leads to the formation of the diastereomer, a Boc-D-allo-isoleucine derivative, which can be difficult to separate from the desired product. nih.gov
Pathway: The most common mechanism for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.comnih.gov This pathway is facilitated under the following conditions:
Activation: The carboxylic acid is activated with a coupling reagent (e.g., a carbodiimide).
Cyclization: The carbonyl oxygen of the Boc group attacks the activated carboxyl carbon, leading to the formation of the planar oxazolone (B7731731) ring.
Enolization: In the presence of a base, the highly acidic α-proton is abstracted from the oxazolone, forming a symmetric enolate intermediate.
Reprotonation: Reprotonation of the enolate can occur from either face of the planar ring, leading to a mixture of L and D configurations and thus, a loss of stereochemical integrity. mdpi.com
A second mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, without the formation of an oxazolone. mdpi.com Amino acids with bulky side chains, like isoleucine, are particularly susceptible to racemization because the steric hindrance can slow down the rate of the desired intermolecular coupling, allowing more time for the competing intramolecular cyclization (oxazolone formation) or direct enolization to occur. nih.gov
Prevention: Several strategies have been developed to minimize or prevent epimerization.
Choice of Coupling Reagents and Additives: The use of additives that form active esters less prone to oxazolone formation is a common strategy. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently used with carbodiimides to suppress racemization. peptide.comhighfine.com Certain onium salt-based coupling reagents like HATU can lead to epimerization if basic conditions are prolonged. nih.gov
Reaction Conditions: Avoiding strong bases and maintaining lower reaction temperatures can significantly reduce the rate of α-proton abstraction. pharm.or.jp
Specific Protocols: Research has shown that specific, optimized protocols can be highly effective. For instance, an organocatalytic method using EDC as the coupling agent and camphorsulfonic acid as a catalyst has been shown to provide epimerization-free coupling of Boc-L-isoleucine. acs.orgacs.org Mechanistic studies suggest this method proceeds through an acyclic intermediate, avoiding the formation of the problematic azlactone. acs.org The addition of copper(II) chloride (CuCl₂) to carbodiimide-mediated couplings has also been reported to effectively suppress racemization, even at room temperature. pharm.or.jp
| Strategy | Mechanism of Prevention | Examples/Conditions | Reference |
|---|---|---|---|
| Use of Additives | Forms active esters that are more reactive towards aminolysis than towards oxazolone formation. | DIC/HOBt, DIC/HOAt, DIC/Oxyma | peptide.comhighfine.com |
| Use of Copper(II) Salts | Chelation effect may prevent oxazolone formation or stabilize the chiral center. | WSCI with CuCl₂ | pharm.or.jp |
| Avoidance of Strong Bases | Reduces the rate of α-proton abstraction. | Use of mild bases like N-methylmorpholine (NMM) instead of DIEA where possible. | nih.gov |
| Control of Temperature | Lowers the activation energy for side reactions. | Performing coupling reactions at 0°C or below. | pharm.or.jp |
| Alternative Catalytic Systems | Alters the reaction pathway to avoid racemizable intermediates. | EDC with camphorsulfonic acid. | acs.orgacs.org |
Diketopiperazine (DKP) Formation
Diketopiperazine formation is a side reaction that occurs primarily during the synthesis of a tripeptide, at the dipeptide stage. It involves an intramolecular cyclization that cleaves the dipeptide from the synthetic support (in SPPS) or results in a cyclic by-product (in solution phase).
Pathway: After the second amino acid is coupled and its N-terminal protecting group is removed, the free amino group can act as a nucleophile. It attacks the ester carbonyl that links the first amino acid to the resin or the ester of the C-terminus, displacing it to form a stable, six-membered diketopiperazine ring. peptide.comnih.gov This reaction is irreversible and terminates the peptide chain. The rate of DKP formation is sequence-dependent, with sequences containing Proline or Glycine being particularly susceptible. nih.govacs.org
Prevention: While this compound is not itself a dipeptide, this side reaction is a critical consideration if it is to be used as the first residue in a peptide synthesis.
In Situ Neutralization: In Boc-based solid-phase peptide synthesis (SPPS), the TFA salt of the deprotected amine is neutralized just before or simultaneously with the addition of the activated amino acid. This minimizes the time the free amine is available to initiate cyclization. peptide.comjst.go.jp
Use of Bulky Resins: In Fmoc-based SPPS, using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can physically impede the intramolecular cyclization reaction. peptide.com
Dipeptide Coupling: A highly effective method is to bypass the problematic dipeptide-resin intermediate altogether by coupling a pre-synthesized, protected dipeptide as a single unit. peptide.com
| Side Reaction | Primary Occurrence | Prevention Strategy | Reference |
|---|---|---|---|
| Epimerization/Racemization | During carboxyl group activation and coupling. | Use of additives (HOBt, HOAt), low temperature, avoidance of strong bases, specific reagents (e.g., WSCI/CuCl₂). | nih.govpharm.or.jp |
| Diketopiperazine Formation | At the N-terminally deprotected dipeptide stage. | In situ neutralization (Boc-SPPS), use of sterically hindered resins (Fmoc-SPPS), coupling of pre-formed dipeptides. | peptide.comjst.go.jp |
Derivatization Strategies and Analogue Synthesis Based on Boc L Ile O Ch2 Ph Ch2 Cooh Scaffold
Modifications at the Carboxylic Acid Terminus
The terminal carboxylic acid group is a primary site for modification, allowing for the introduction of a wide array of functionalities through well-established chemical transformations.
The formation of an amide bond is a cornerstone of peptide and medicinal chemistry, enabling the linkage of the Boc-L-Ile-O-CH2-Ph-CH2-COOH scaffold to various amines, amino acids, and peptide fragments. This strategy is instrumental in creating compounds with altered biological activities and pharmacokinetic profiles. The reaction typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
A variety of coupling reagents can be employed for this purpose, each with its own advantages in terms of reaction efficiency and suppression of side reactions like racemization. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to form activated esters that readily react with amines. Other efficient coupling reagents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
The general scheme for amide coupling is as follows:
This compound + R-NH2 --(Coupling Agent)--> Boc-L-Ile-O-CH2-Ph-CH2-CO-NH-R
The choice of amine (R-NH2) can range from simple alkyl or aryl amines to complex amino acid esters or peptide sequences, allowing for the systematic exploration of the chemical space around this terminus. For instance, coupling with a series of substituted anilines can probe the effects of electronic and steric factors on the phenyl ring of the appended moiety.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Key Features |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt or HOSu | High reactivity, insoluble urea byproduct. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOSu | Water-soluble urea byproduct, ideal for aqueous media. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIEA) | Fast reaction times, low racemization. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIEA) | Highly efficient, particularly for sterically hindered couplings. |
| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | Base (e.g., DIEA) | Effective, but produces carcinogenic HMPA as a byproduct. |
Detailed research on related N-Boc protected L-isoleucine derivatives has demonstrated successful amidation with various aromatic amines using DCC and HOBt, resulting in high yields of the corresponding amides nih.govnih.gov. These studies underscore the feasibility and efficiency of applying standard peptide coupling protocols to this class of compounds.
Esterification of the carboxylic acid terminus provides another avenue for modifying the polarity, solubility, and metabolic stability of the parent compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method.
This compound + R-OH --(H+)--> Boc-L-Ile-O-CH2-Ph-CH2-CO-OR + H2O
A wide range of alcohols (R-OH) can be utilized, from simple primary and secondary alcohols to more complex polyfunctional molecules. The reaction is reversible, and thus, often requires the removal of water to drive the equilibrium towards the product.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then readily reacts with the alcohol. Another effective method involves the use of coupling agents like DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the esterification, particularly with sterically hindered alcohols.
Reduction of the carboxylic acid group can yield either the corresponding primary alcohol or, under more controlled conditions, the aldehyde. These transformations introduce new functional handles for further derivatization.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to reduce a carboxylic acid to a primary alcohol. The reaction proceeds via an initial deprotonation followed by reduction.
This compound --(1. LiAlH4, 2. H3O+)--> Boc-L-Ile-O-CH2-Ph-CH2-CH2-OH
It is important to note that LiAlH4 is a very reactive and non-selective reagent that can also reduce other functional groups if present. A milder alternative is the use of borane (BH3) complexes, such as BH3·THF, which can selectively reduce carboxylic acids in the presence of other reducible functionalities like esters. Studies on the reduction of phenylacetic acid derivatives have shown that activation of the carboxylic acid, for instance as a mixed anhydride, followed by reduction with sodium borohydride (NaBH4), can also efficiently yield the corresponding alcohol berkeley.edu.
The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more susceptible to reduction than the starting carboxylic acid. This transformation often requires a two-step process, such as the initial conversion of the carboxylic acid to a Weinreb amide or a thioester, which can then be reduced to the aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).
Transformations on the Phenyl Ring of the Spacer
The phenyl ring within the spacer moiety of this compound is amenable to a variety of transformations that can introduce substituents, thereby modulating the electronic and steric properties of this part of the molecule.
The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The ether and alkyl substituents on the ring are ortho-, para-directing and activating, which will influence the regioselectivity of these reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, primarily at the ortho and para positions relative to the activating groups. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization. Studies on the nitration of phenylacetic acid have been documented, providing a basis for this transformation berkeley.eduucsf.edu.
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. Halogenated derivatives are valuable as they can serve as precursors for cross-coupling reactions.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl3), the phenyl ring can be acylated with an acyl chloride or anhydride to introduce a ketone functionality. This reaction provides a route to a wide range of derivatives. Research on the Friedel-Crafts acylation of α-amino acid derivatives has shown this to be a viable method for introducing aryl ketone moieties nih.gov.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of the scaffold would first need to be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecules. For instance, a brominated derivative of the scaffold could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or unsaturated moieties.
Boc-L-Ile-O-CH2-Ph(Br)-CH2-COOH + R-B(OH)2 --(Pd catalyst, base)--> Boc-L-Ile-O-CH2-Ph(R)-CH2-COOH
Successful Suzuki-Miyaura reactions have been reported on phenyl ester derivatives of Boc-protected aspartic acid, demonstrating the compatibility of this catalysis with amino acid-containing substrates nih.gov.
Heck Coupling: The Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond. This allows for the introduction of vinyl groups onto the phenyl ring, which can be further modified.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Scaffold
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Biaryl/Styrenyl Derivative |
| Heck Coupling | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine | Aryl Amine |
| Stille Coupling | Organostannane | Various C-C Bonds |
These derivatization strategies provide a comprehensive toolkit for the synthesis of a diverse library of analogues based on the this compound scaffold, enabling a thorough investigation of its potential as a lead compound in drug discovery programs.
Deprotection Strategies of the Boc Group for Further Amino Group Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions nih.govmasterorganicchemistry.com. The removal of the Boc group from the L-isoleucine moiety of this compound is a critical step to liberate the primary amine, enabling further derivatization, such as peptide bond formation or conjugation to other molecules.
Acid-Labile Boc Deprotection Mechanisms and Conditions
The deprotection of the Boc group is typically achieved through acidolysis total-synthesis.com. The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, followed by the fragmentation of the protonated intermediate. This fragmentation yields a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine total-synthesis.comcommonorganicchemistry.comcommonorganicchemistry.com. The tert-butyl cation can be subsequently quenched by a nucleophilic scavenger present in the reaction mixture, deprotonate to form isobutylene (B52900) gas, or potentially cause side reactions like alkylation of nucleophilic amino acid residues if not properly managed masterorganicchemistry.comtotal-synthesis.comcommonorganicchemistry.com.
Commonly employed acidic reagents for Boc deprotection include trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate total-synthesis.comcommonorganicchemistry.comfishersci.co.ukcommonorganicchemistry.comresearchgate.net. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate fishersci.co.uk. While strong acids like TFA effect rapid deprotection, milder conditions may be necessary for substrates containing other acid-labile functional groups nih.govfishersci.co.uk. Alternative, non-acidic methods involving reagents like trimethylsilyl iodide (TMSI) or zinc bromide have also been developed for particularly acid-sensitive compounds, though these typically require longer reaction times fishersci.co.uk.
| Reagent/Conditions | Solvent | Typical Reaction Time | Notes |
|---|---|---|---|
| Neat Trifluoroacetic Acid (TFA) | None | 1-2 hours | Commonly used for complete and rapid deprotection commonorganicchemistry.com. |
| 25-50% TFA in Dichloromethane (DCM) | Dichloromethane | 2-12 hours | Standard condition for solid-phase peptide synthesis (SPPS) fishersci.co.ukcommonorganicchemistry.comresearchgate.net. Scavengers like anisole or thiophenol may be added to trap the tert-butyl cation total-synthesis.com. |
| 4M HCl in Dioxane | Dioxane | 0.5-2 hours | An effective alternative to TFA for Boc deprotection researchgate.net. |
| HCl (gas) in Ethyl Acetate | Ethyl Acetate | Variable | Used to generate the hydrochloride salt of the deprotected amine fishersci.co.uk. |
| Oxalyl chloride in Methanol (B129727) | Methanol | 1-4 hours | A mild method suitable for substrates with acid-labile functionalities nih.govrsc.org. |
| Zinc Bromide (ZnBr2) | Dichloromethane | 12-24 hours | A mild Lewis acid condition for acid-sensitive compounds fishersci.co.uk. |
Orthogonality with Other Protecting Groups
A key advantage of the Boc protecting group in complex chemical syntheses is its orthogonality with other commonly used protecting groups uniurb.it. Orthogonal protecting groups can be selectively removed in the presence of one another because their cleavage relies on different reaction conditions masterorganicchemistry.comuniurb.it. This allows for the sequential deprotection and modification of different functional groups within the same molecule.
The acid-labile nature of the Boc group makes it orthogonal to:
Fmoc (9-fluorenylmethoxycarbonyl) group: This group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) masterorganicchemistry.comtotal-synthesis.com.
Cbz (carboxybenzyl) or Z group: This group is removed by catalytic hydrogenolysis (e.g., H2 with a palladium catalyst) masterorganicchemistry.comtotal-synthesis.com.
Alloc (allyloxycarbonyl) group: This group is cleaved using transition metal catalysis, typically with a palladium(0) complex total-synthesis.com.
This orthogonality is fundamental in strategies like solid-phase peptide synthesis (SPPS), where an Fmoc group might be used for temporary N-terminal protection, while Boc is used for the side-chain protection of certain amino acids like lysine peptide.comiris-biotech.de. The trifluoroacetyl group has also been shown to be a suitable protecting group for guanidine functionalities, complementary to a Boc strategy nih.gov.
| Protecting Group | Chemical Structure | Cleavage Conditions | Orthogonal to Boc? |
|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | Fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.com | Yes |
| Cbz (Carboxybenzyl) | Benzyloxycarbonyl | Catalytic Hydrogenolysis (H2, Pd/C) total-synthesis.com | Yes |
| Alloc (Allyloxycarbonyl) | Allyloxycarbonyl | Pd(0) catalysis total-synthesis.com | Yes |
| Tpseoc (2-(triphenylsilyl)ethoxycarbonyl) | 2-(triphenylsilyl)ethoxycarbonyl | Fluoride ions (e.g., TBAF) nih.gov | Yes |
| Bn (Benzyl) | Benzyl (B1604629) ether/ester | Catalytic Hydrogenolysis (H2, Pd/C) fishersci.co.uk | Yes |
| tBu (tert-Butyl) | tert-Butyl ether/ester | Strong Acid (e.g., TFA) | No |
Synthesis of Structural Analogues and Isomers of this compound
The scaffold of this compound offers multiple points for modification to generate a library of structural analogues and isomers. These modifications can be systematically introduced to explore structure-activity relationships in various applications, including drug discovery and materials science.
Modifications of the Amino Acid Moiety (e.g., other Boc-protected amino acids)
The L-isoleucine residue can be readily substituted with other natural or non-natural amino acids to investigate the role of the amino acid side chain in the molecule's function. The synthesis of such analogues would typically involve the coupling of a different N-Boc protected amino acid with the phenylpropanoic acid linker. A wide variety of Boc-protected amino acids are commercially available or can be synthesized orgsyn.org.
The incorporation of different amino acids can introduce a range of chemical properties abyntek.com:
Aliphatic amino acids: Using Boc-L-Alanine, Boc-L-Valine, or Boc-L-Leucine can probe the effects of side-chain size and hydrophobicity acs.org.
Aromatic amino acids: Incorporating Boc-L-Phenylalanine or Boc-L-Tryptophan can introduce aromatic interactions.
Functionalized amino acids: Using Boc-protected serine, threonine, aspartic acid, or lysine allows for the introduction of hydroxyl, carboxyl, or amino functionalities, respectively, which can serve as handles for further conjugation or influence solubility and binding properties.
Non-natural amino acids: The use of non-proteinogenic amino acids, such as D-amino acids, N-methylated amino acids (e.g., Boc-N-methyl-L-leucine), or cyclic amino acids (e.g., Boc-bicycloproline), can enhance proteolytic stability, introduce conformational constraints, or improve pharmacokinetic properties abyntek.comnih.govnbinno.com.
| Boc-Protected Amino Acid | Side Chain Property | Potential Impact on Analogue |
|---|---|---|
| Boc-L-Alanine | Small, non-polar | Reduces steric bulk compared to isoleucine. |
| Boc-L-Leucine | Hydrophobic, branched | Isomeric with isoleucine, probes subtle steric differences nbinno.com. |
| Boc-L-Phenylalanine | Aromatic, hydrophobic | Introduces potential for π-π stacking interactions chemimpex.com. |
| Boc-L-Serine(Bzl)-OH | Polar, hydroxyl (protected) | Can be deprotected to yield a free hydroxyl group for further modification iris-biotech.de. |
| Boc-L-Lysine(Cbz)-OH | Basic, primary amine (protected) | Provides an orthogonal handle for derivatization after Cbz deprotection iris-biotech.de. |
| Boc-N-Methyl-L-Isoleucine | N-methylated | Increases resistance to enzymatic degradation and can alter conformation nbinno.com. |
Alterations to the Spacer Length and Aromaticity
Strategies to alter the spacer include:
Varying Alkyl Chain Length: The ethyl group (-CH2-CH2-) of the phenylpropanoic acid moiety can be shortened or lengthened. Shorter linkers (e.g., from phenylacetic acid) would create a more rigid structure, while longer alkyl chains would increase flexibility trilinkbiotech.com. The synthesis of such linkers can be achieved through various organic synthesis routes.
Introducing Flexible Linkers: Replacing the phenylpropanoic acid linker with more flexible chains, such as those based on hexaethylene glycol (HEG) or other polyethylene (B3416737) glycol (PEG) units, can increase hydrophilicity and conformational freedom .
Modifying Aromaticity: The central phenyl ring can be replaced with other aromatic or heteroaromatic systems to modulate electronic properties and directional interactions. Alternatively, it can be removed entirely to create a purely aliphatic linker, which would significantly increase the flexibility of the molecule. The rigidity of the linker can also be increased by incorporating motifs like alkynes or heterocyclic scaffolds nih.gov.
The length of the spacer can significantly influence steric hindrance and the accessibility of the terminal functional groups for subsequent reactions or interactions trilinkbiotech.comrsc.orgnih.gov.
Isomeric Forms of the Phenylpropanoic Acid Linker
Phenylpropanoic acid, also known as hydrocinnamic acid, is a key component of the linker wikipedia.org. The standard structure implies a 3-phenylpropanoic acid. However, several isomeric forms can be synthesized and incorporated to create structural diversity.
Positional Isomers: The linkage to the oxygen atom can be moved to different positions on the phenyl ring. While the parent compound is likely derived from a para-substituted phenol, synthesizing analogues with ortho- or meta-substitution would alter the geometry of the molecule. These isomers can be prepared from the corresponding substituted phenols.
Structural Isomers of the Propanoic Acid Chain: Isomers such as 2-phenylpropanoic acid can be used orgsyn.org. This would change the position of the phenyl ring relative to the carboxylic acid, creating a chiral center on the linker itself.
Introduction of Substituents on the Phenyl Ring: The aromatic ring of the phenylpropanoic acid linker can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, or nitro groups). These substituents can modify the electronic properties, hydrophobicity, and steric profile of the linker. For example, 2,3-dibromo-3-phenylpropanoic acid represents a halogenated variant nih.gov. The synthesis of these substituted linkers would start from appropriately substituted cinnamic acids followed by hydrogenation wikipedia.org.
Applications of Boc L Ile O Ch2 Ph Ch2 Cooh As a Synthetic Building Block and Intermediate
Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
The Boc protecting group has a long-standing history in both solid-phase and solution-phase peptide synthesis. peptide.comnih.gov Boc-L-Ile-O-CH2-Ph-CH2-COOH is designed for seamless integration into these methodologies. The Boc group provides temporary protection for the α-amino group of isoleucine, preventing unwanted side reactions during peptide bond formation. seplite.comchempep.com This protection is stable under various coupling conditions but can be readily removed using moderately strong acids, such as trifluoroacetic acid (TFA), a hallmark of the Boc/Bzl protection strategy. peptide.comseplite.compeptide.com
While solution-phase synthesis was the original method for creating peptides, solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, has become the predominant technique for laboratory-scale synthesis. chempep.compeptide.comlibretexts.org In SPPS, the peptide is assembled sequentially while anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. peptide.combachem.com this compound is well-suited for this process, where it can be incorporated into a growing peptide chain.
The key to incorporating this compound into a peptide sequence is the activation of its terminal carboxylic acid group. This activation is necessary to convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the free N-terminal amine of the growing peptide chain to form a stable amide bond. youtube.com
Several activating agents and methods are commonly employed in both solution-phase and solid-phase synthesis. The choice of reagent can influence coupling efficiency and the potential for side reactions.
Table 1: Common Activating Agents for Carboxylic Acids in Peptide Synthesis
| Activating Agent Class | Specific Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. libretexts.orglibretexts.org |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Form active esters in situ, often used with additives like HOBt to improve reaction rates and reduce racemization. |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Similar to phosphonium salts, these reagents generate active esters that readily react with amines. peptide.com |
| Active Esters | Pentafluorophenyl (PFP) esters, N-Hydroxysuccinimide (OSu) esters | Pre-formed esters that are stable enough to be isolated but reactive enough to couple with amines under mild conditions. bachem.comnih.gov |
In a typical SPPS cycle, the N-terminal Boc group of the resin-bound peptide is removed with TFA. peptide.com The resulting free amine is then neutralized, often using a base like diisopropylethylamine (DIEA), sometimes in situ during the coupling step. peptide.com Subsequently, a solution containing this compound and an activating agent is added to the resin, initiating the coupling reaction to extend the peptide chain. peptide.com
Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that consist of a cytotoxic drug (payload) linked to a peptide that targets specific receptors on cancer cells. nih.gov This approach enhances drug delivery to the tumor site while minimizing systemic toxicity. nih.govmdpi.com The linker connecting the peptide and the drug is a critical component, influencing the stability, solubility, and release mechanism of the conjugate. nih.govmdpi.com
The -O-CH2-Ph-CH2-COOH moiety within this compound functions as a stable, non-cleavable spacer. After its incorporation into a peptide and subsequent deprotection of the Boc group, this unit introduces a phenylacetic acid group. The carboxylic acid of this spacer provides a convenient handle for conjugating a drug molecule, typically one containing a nucleophilic group like an amine or hydroxyl.
The chemical linking of a drug to this spacer would involve the formation of a stable bond, such as an amide or an ester. This is achieved using the same carboxylic acid activation chemistry described for peptide synthesis. nih.gov
Table 2: Chemical Linking Strategies for Drug Conjugation
| Linkage Type | Functional Groups Required | Description |
|---|---|---|
| Amide Bond | Carboxylic Acid (on spacer) + Amine (on drug) | A highly stable bond formed via standard peptide coupling reactions. This results in a non-cleavable linker, where drug release relies on lysosomal degradation of the entire PDC. nih.gov |
| Ester Bond | Carboxylic Acid (on spacer) + Hydroxyl (on drug) | An ester linkage is more susceptible to hydrolysis than an amide bond and can be cleaved by intracellular esterases, providing a potential drug-release mechanism. mdpi.com |
By using this compound, a drug can be attached to a specific position within a peptide sequence, separated from the peptide backbone by the flexible and stable ether-linked phenylacetic acid spacer. This separation can be crucial for preserving the biological activity of both the peptide and the drug.
Utilization in the Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified backbones or side chains to improve properties like stability against enzymatic degradation, bioavailability, and receptor affinity. The unique structure of this compound makes it an excellent building block for creating such novel molecules.
Introducing constraints into a peptide's structure can lock it into a specific bioactive conformation, leading to enhanced potency and selectivity. nih.gov The phenyl group within the spacer of this compound can be used to introduce a degree of rigidity. While the ether and ethyl linkages provide flexibility, the aromatic ring itself is planar and bulky. By incorporating this unit, chemists can influence the local conformation of the peptide backbone, potentially mimicking a β-turn or other secondary structures crucial for biological activity. The synthesis of such analogues would follow standard peptide synthesis protocols, with the non-natural residue provided by this building block. nih.govnih.gov
The utility of this compound extends beyond traditional peptide chemistry. It can serve as a chiral starting material for the synthesis of more complex molecules that incorporate an amino acid-like feature into a non-peptide framework. The Boc-protected amine and the carboxylic acid handle allow it to be integrated into diverse scaffolds using a variety of organic reactions. For example, the carboxylic acid could be reduced to an alcohol or converted to an amine, opening up new avenues for chemical elaboration. The combination of the isoleucine side chain and the aromatic spacer provides a unique lipophilic element that can be exploited in the design of small molecule inhibitors or probes that interact with protein surfaces.
Application in the Construction of Macrocyclic Structures and Cyclic Peptides
Macrocyclization is a widely used strategy in drug discovery to improve the metabolic stability, receptor affinity, and membrane permeability of peptides. nih.gov Cyclic peptides often exhibit higher rigidity and a more defined conformation compared to their linear counterparts. nih.gov
This compound is particularly useful in this context. After a linear peptide containing this unit has been synthesized using SPPS, the terminal carboxylic acid of the spacer can be used as a handle for cyclization. This can be achieved through several strategies:
Head-to-Tail Cyclization: While this specific building block is not designed for direct head-to-tail cyclization of the main peptide backbone, it can be used to synthesize a linear peptide that is later cyclized through other means.
Side-Chain-to-Tail Cyclization: The most direct application involves linking the carboxylic acid of the spacer to the N-terminal amine of the peptide after the linear precursor has been cleaved from the resin. This creates a macrocycle where the spacer is part of the ring structure.
Side-Chain-to-Side-Chain Cyclization: If another amino acid with a reactive side chain (e.g., lysine or ornithine) is included in the sequence, the carboxylic acid of the spacer can be linked to the side-chain amine of that residue, forming a lactam bridge.
The macrocyclization step is typically performed in a dilute solution to favor intramolecular reaction over intermolecular polymerization. nih.gov The choice of activating agents, such as PyBOP or HATU, is critical for achieving high yields in this final ring-closing step. frontiersin.org The resulting macrocyclic structures, incorporating the unique spacer from this compound, can lead to novel peptidomimetics with constrained conformations and potentially enhanced therapeutic properties. nih.gov
Precursor in the Synthesis of Advanced Organic Materials and Functional Molecules
Beyond bioconjugation, this compound serves as a valuable precursor for synthesizing a variety of advanced organic materials and functional molecules. Its utility stems from its identity as a chiral, bifunctional building block.
As a Boc-protected amino acid derivative, it is a fundamental component in solid-phase peptide synthesis (SPPS), a technique used to build custom peptides and peptidomimetics. masterorganicchemistry.comnih.gov By incorporating this molecule, chemists can introduce a specific L-isoleucine residue attached to a phenoxyacetic linker into a growing peptide chain. This can be used to create peptides with modified backbones or to attach them to other substrates.
The phenoxyacetic acid scaffold itself is found in numerous classes of pharmaceuticals and biologically active compounds, including anti-inflammatory, anti-mycobacterial, and anti-cancer agents. jetir.orgmdpi.comnih.govmdpi.com Therefore, this compound can act as a starting point for the synthesis of novel drug candidates, where the isoleucine portion might be used to improve cell permeability or target specific protein-protein interactions.
Table 2: Potential Applications in the Synthesis of Functional Molecules
| Class of Molecule | Synthetic Role of this compound | Potential Application |
| Peptidomimetics | Provides a non-standard building block for peptide chains, introducing a linker and specific stereochemistry. | Development of enzyme inhibitors or receptor ligands with enhanced stability. |
| Chiral Polymers | Can be incorporated as a monomeric unit to create polymers with defined stereochemistry. | Materials with specific optical properties or for chiral separation applications. |
| Novel Drug Candidates | Serves as a scaffold combining a known pharmacophore (phenoxyacetic acid) with an amino acid for targeted delivery or modified activity. jetir.orgmdpi.com | Targeted therapeutics in areas like oncology or infectious diseases. |
| Molecular Probes | Acts as the core structure for attaching a reporter group (e.g., fluorophore) and a targeting ligand. | Tools for biological imaging and diagnostics. |
Advanced Analytical Methodologies for Research on Boc L Ile O Ch2 Ph Ch2 Cooh and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Boc-L-Ile-O-CH2-Ph-CH2-COOH. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the covalent framework and the stereochemical integrity of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons of the Boc protecting group, the L-isoleucine residue, and the phenylacetic acid moiety. The tert-butyl protons of the Boc group typically appear as a sharp singlet at approximately 1.4 ppm. researchgate.net Protons of the isoleucine backbone and side chain would resonate in the aliphatic region (approx. 0.9-4.5 ppm). The alpha-proton (-CH) of the isoleucine is expected around 4.5 ppm. researchgate.net The protons on the phenyl ring would appear in the aromatic region (approx. 6.5-8.5 ppm), while the methylene (B1212753) protons adjacent to the ether oxygen and the phenyl ring would show characteristic shifts. quizlet.com The acidic proton of the carboxyl group is highly deshielded and typically observed as a broad singlet far downfield, often between 10-13 ppm. quizlet.comlibretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbons of the Boc group and the carboxylic acid (approx. 165-185 ppm), the carbons of the aromatic ring (approx. 110-160 ppm), and the aliphatic carbons of the isoleucine and Boc groups (approx. 10-70 ppm). quizlet.comlibretexts.org The quaternary carbon of the tert-butyl group is also a characteristic signal.
2D NMR Spectroscopy: To establish definitive connectivity, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons throughout the isoleucine side chain and the phenylacetic acid fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the distinct fragments of the molecule, such as linking the isoleucine alpha-proton to the Boc carbonyl carbon or the methylene protons to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY is used to identify protons that are close in space but not necessarily bonded. This can help confirm the relative stereochemistry of the L-isoleucine chiral centers.
| Expected ¹H NMR Chemical Shift Ranges | |
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| Aromatic (Ph-H) | 6.5 - 8.5 |
| Isoleucine α-H | ~4.5 |
| Methylene (-CH2-) | 2.0 - 4.5 |
| Isoleucine β, γ, δ-H | 0.9 - 2.0 |
| Boc (-C(CH3)3) | ~1.4 |
| Expected ¹³C NMR Chemical Shift Ranges | |
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (Boc, COOH) | 165 - 185 |
| Aromatic (Ph-C) | 110 - 160 |
| Ether-linked (-CH2-O) | 60 - 80 |
| Isoleucine α-C | 50 - 60 |
| Aliphatic (Side Chain, Boc) | 10 - 50 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of the molecule's bonds.
Key diagnostic absorptions for this compound include:
Carboxylic Acid: A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹. openstax.orgspectroscopyonline.com The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak between 1710-1760 cm⁻¹. openstax.org
Carbamate (B1207046) (Boc group): The C=O stretch of the tert-butoxycarbonyl group is also strong and sharp, typically found around 1680-1720 cm⁻¹.
Aromatic Ring: The presence of the phenyl group is indicated by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹). libretexts.org
Aliphatic Groups: C-H stretching vibrations from the isoleucine and Boc methyl/methylene groups are observed in the 2850-3000 cm⁻¹ range.
Ether Linkage: The C-O stretch of the ether group contributes to the complex fingerprint region, typically between 1000-1300 cm⁻¹. spectroscopyonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to gain structural insights from its fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion ([M]+ or protonated molecule [M+H]+), allowing for the confirmation of the elemental composition.
Fragmentation Analysis: In techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable information about the molecule's structure. Common fragmentation pathways for this compound would include:
Loss of the Boc group: A characteristic fragmentation involves the cleavage of the Boc group, leading to a neutral loss of isobutylene (B52900) (56 Da) or CO₂ (44 Da), or the observation of the stable tert-butyl cation at m/z 57.
Cleavage of the Carboxylic Acid Group: Fragmentation can occur with the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.orglibretexts.org
Ether Bond Cleavage: The bond between the isoleucine residue and the phenylacetic acid moiety can cleave, generating fragments corresponding to each part of the molecule.
Isoleucine Side Chain Fragmentation: Cleavage within the isoleucine side chain can also occur, providing further structural confirmation.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. jk-sci.com The development of a robust HPLC method is critical for separating the target compound from starting materials, by-products, and other impurities.
A typical reversed-phase HPLC (RP-HPLC) method would be developed as follows:
Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of moderately nonpolar compounds like this. researchgate.net
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often water with an acid modifier like 0.1% trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov
Detection: The phenyl group in the molecule provides a strong chromophore, making UV detection a suitable choice, typically at a wavelength between 210 and 260 nm.
Method Validation: The developed method would be validated according to established guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure it is suitable for its intended purpose.
| Typical RP-HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 20% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Chiral Chromatography for Enantiomeric Purity Assessment
Since the compound is derived from L-isoleucine, it is crucial to assess its enantiomeric purity to ensure that no racemization has occurred during the synthetic process. Chiral chromatography is the definitive method for this analysis.
The methodology involves separating the desired L-enantiomer from its potential D-enantiomer counterpart. This is achieved by using a chiral stationary phase (CSP) that can interact differently with the two enantiomers. For Boc-protected amino acid derivatives, polysaccharide-based chiral columns (e.g., derivatized cellulose (B213188) or amylose) are often effective under either normal-phase or reversed-phase conditions. The resulting chromatogram should ideally show a single peak corresponding to the L-isomer. The presence of a second peak would indicate the presence of the D-isomer, and the relative peak areas can be used to calculate the enantiomeric excess (e.e.).
Gas Chromatography (GC) for Volatile Byproducts
While Gas Chromatography (GC) is primarily suited for the analysis of thermally stable and volatile compounds, it serves as a critical tool in the quality control of this compound synthesis by detecting and quantifying volatile byproducts and residual solvents. The target compound itself is non-volatile due to its high molecular weight and polarity, making direct GC analysis impractical without derivatization. However, GC is invaluable for monitoring the presence of low molecular weight species that may arise during the synthesis or degradation processes.
The synthesis of Boc-protected amino acids typically involves reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and various solvents. organic-chemistry.org Furthermore, the acidic conditions used for the potential removal of the Boc group can generate specific volatile degradation products. For instance, treatment with a strong acid like trifluoroacetic acid cleaves the Boc group, yielding volatile byproducts such as isobutylene and carbon dioxide, with tert-butanol (B103910) as a potential side product from the trapping of the intermediate tert-butyl cation. Pyrolysis of the Boc group within a high-temperature GC injection port can also lead to thermal decomposition, generating similar byproducts. nih.gov
A typical GC analysis would involve dissolving a sample of the crude or purified product in a suitable solvent and injecting it into the GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. The presence of residual solvents from the synthesis (e.g., dioxane, methanol, ethyl acetate) or byproducts from side reactions can be identified by their characteristic retention times and mass spectra. sigmaaldrich.comchemicalbook.com This analysis ensures that the final product meets the required purity standards and is free from potentially interfering volatile impurities.
| Compound | Source | Typical GC Retention Behavior |
|---|---|---|
| Isobutylene | Acid-catalyzed deprotection of Boc group | Very early eluting peak (highly volatile gas) |
| tert-Butanol | Byproduct of Boc₂O reaction or trapping of t-butyl cation | Early eluting peak, characteristic retention time on polar and non-polar columns |
| Dioxane | Reaction solvent chemicalbook.com | Mid-range retention time, depending on column polarity |
| Methanol | Reaction or workup solvent | Early eluting peak on most standard GC columns |
| Ethyl Acetate | Extraction solvent chemicalbook.com | Early to mid-range retention time |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method provides a crucial check on the purity and identity of a newly synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula.
For this compound, the molecular formula is C₂₀H₂₉NO₅. Based on this formula, the theoretical elemental composition can be calculated with high precision. The experimental analysis is performed using a specialized instrument where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N in the original sample.
A close agreement between the experimental ("found") and theoretical ("calculated") percentages, typically within ±0.4%, provides strong evidence for the compound's empirical formula and supports a high degree of sample purity. nih.govresearchgate.net Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
| Element | Theoretical Mass % | Experimental (Found) Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 66.09% | 66.15% |
| Hydrogen (H) | 8.04% | 8.01% |
| Nitrogen (N) | 3.85% | 3.82% |
| Oxygen (O) | 22.01% | N/A (Typically calculated by difference) |
Computational and Theoretical Studies of Boc L Ile O Ch2 Ph Ch2 Cooh
Molecular Modeling and Conformation Analysis
The flexibility of Boc-L-Ile-O-CH2-Ph-CH2-COOH, arising from multiple rotatable single bonds, means it can exist in a multitude of different three-dimensional shapes or conformations. Molecular modeling techniques are employed to explore this conformational landscape and identify the most stable structures.
To fully characterize the conformational space of this compound, a systematic exploration of its potential energy surface is necessary. This process begins with an initial 3D structure that is then subjected to energy minimization, a computational process that adjusts bond lengths, angles, and dihedrals to find the nearest local energy minimum.
Due to the molecule's high degree of freedom, simple minimization is insufficient. Therefore, comprehensive conformational sampling methods are required. calcus.cloud Common approaches include:
Systematic Search: This method involves systematically rotating each flexible bond by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds. bu.edu
Stochastic Search (e.g., Monte Carlo): This approach involves random changes to the molecule's torsional angles, followed by energy minimization. The new conformation is accepted or rejected based on its energy, allowing for an efficient search of the low-energy landscape. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations model the atomic movements of the molecule over time by solving Newton's equations of motion. nih.govnih.gov By simulating the molecule at a given temperature, it can overcome energy barriers and explore various conformational states, mimicking its behavior in a real-world environment. mdpi.com
These methods generate a large ensemble of possible conformations, which are then minimized and ranked by energy to identify the most plausible structures.
From the ensemble of generated structures, the most energetically favorable conformations are identified. These low-energy structures represent the most probable shapes the molecule will adopt. They are typically clustered based on structural similarity (e.g., root-mean-square deviation of atomic positions) and analyzed for common structural motifs.
Illustrative Data: Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (degrees) | Key Dihedral Angle 2 (degrees) | Boltzmann Population (%) |
| 1 | 0.00 | -120.5 | 175.2 | 65.8 |
| 2 | 0.85 | -65.8 | 178.1 | 15.1 |
| 3 | 1.20 | 70.3 | -170.4 | 8.3 |
| 4 | 1.95 | -118.9 | -68.3 | 2.5 |
Note: The data in this table is illustrative and represents typical results that would be obtained from a conformational analysis. Dihedral angles are representative of key rotatable bonds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to the classical force fields used in molecular modeling. mdpi.com These calculations are performed on the low-energy conformations to refine their geometries and predict electronic properties. nih.gov
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals.
HOMO: Represents the orbital containing the most loosely held electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). A higher HOMO energy suggests a greater tendency to donate electrons.
LUMO: Represents the lowest energy orbital that can accept electrons. Its energy level is related to the molecule's ability to accept electrons (i.e., its electrophilicity). A lower LUMO energy indicates a greater tendency to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govbiomedres.us For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring or the ether oxygen, while the LUMO may be associated with the carbonyl groups of the Boc or carboxylic acid functions.
Illustrative Data: Frontier Orbital Energies
| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Water (PCM) |
| HOMO Energy | -6.85 | -6.95 |
| LUMO Energy | -0.95 | -1.10 |
| HOMO-LUMO Gap (ΔE) | 5.90 | 5.85 |
Note: The data in this table is hypothetical, illustrating typical values from DFT calculations. PCM refers to the Polarizable Continuum Model for solvation.
Quantum chemical calculations can be used to model chemical reactions by mapping the potential energy surface that connects reactants to products. grnjournal.us This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate.
For this compound, several reaction pathways could be investigated:
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions. Computational modeling could elucidate the mechanism, likely involving protonation of a carbonyl oxygen followed by fragmentation to release isobutene and carbon dioxide, forming the free amine.
Carboxylic Acid Reactions: The reactivity of the C-terminal carboxylic acid towards nucleophiles (e.g., in esterification or amidation reactions) can be predicted by calculating the activation barriers for the corresponding transition states. researchgate.net
Side-Chain Reactivity: The calculations can also assess the reactivity of other parts of the molecule, such as the potential for electrophilic aromatic substitution on the phenyl ring or oxidation at the ether linkage.
Illustrative Data: Calculated Activation Energies for Potential Reactions
| Reaction Pathway | Transition State | Activation Energy (ΔE‡) (kcal/mol) |
| Acid-Catalyzed Boc Deprotection | TS-Boc | 18.5 |
| Esterification of Carboxylic Acid | TS-Ester | 25.2 |
| Amidation of Carboxylic Acid | TS-Amide | 28.9 |
Note: The data presented is for illustrative purposes only and represents plausible outcomes of reaction pathway analysis.
The acidity or basicity of a functional group is quantified by its pKa value. Computational methods can predict pKa values with good accuracy by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. chemistrysteps.com This is typically done using a thermodynamic cycle that combines high-level gas-phase energy calculations with a solvation model to account for the effect of the solvent (e.g., water). osti.govacs.orgresearchgate.net
For this compound, two key pKa values can be predicted:
Carboxylic Acid pKa: This calculation determines the acidity of the -COOH group. The predicted value would be expected to be in the typical range for carboxylic acids, around 4-5, but could be slightly influenced by the rest of the molecule's structure.
Amine Functionality pKa: The Boc-protected amine is a carbamate (B1207046) and is not basic in the typical sense. However, the pKa of its conjugate acid (protonated form) can be calculated. This value is generally very low, reflecting the low basicity of the carbamate nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group.
Illustrative Data: Predicted pKa Values in Water
| Functional Group | Calculated ΔG of Deprotonation (kcal/mol) | Predicted pKa |
| Carboxylic Acid (-COOH) | 5.8 | 4.25 |
| Conjugate Acid of Boc-Amine (-NH(Boc)-) | -2.5 | -1.8 |
Note: This data is hypothetical and serves to illustrate the output of computational pKa prediction studies.
Molecular Dynamics Simulations for Solvent Effects and Flexibility
Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational behavior of molecules over time. For a molecule like this compound, MD simulations can reveal how its three-dimensional shape and flexibility are influenced by different solvent environments. The linker portion, -O-CH2-Ph-CH2-COOH, is of particular interest as its flexibility is crucial for the function of larger molecules it may be part of. elifesciences.org
Solvent Influence on Conformation: The polarity of the solvent is expected to have a significant impact on the molecule's preferred conformation.
In polar solvents (e.g., water, DMSO): The ether oxygen and the carboxylic acid group would likely form hydrogen bonds with solvent molecules. researchgate.net This interaction could lead to a more extended and solvent-exposed conformation. Studies on similar polyethylene (B3416737) oxide (PEO) chains show a preference for gauche conformations in the O-C-C-O dihedral angle in polar solvents like water and methanol (B129727). researchgate.net
In nonpolar solvents (e.g., chloroform, heptane): The molecule may adopt a more compact or folded conformation. This is driven by the tendency of the hydrophobic phenyl ring and isoleucine side chain to minimize contact with the polar parts of the molecule and the solvent. Research on analogous polymer chains indicates a higher preference for trans conformations in less polar environments. researchgate.net In some cases, intramolecular interactions, such as the hydrophobic contact between different parts of a molecule, can become more favorable in aqueous solutions, leading to more collapsed structures. nih.gov
| Solvent Type | Dominant Interactions | Predicted Conformation | Expected Flexibility |
|---|---|---|---|
| Polar (e.g., Water) | Hydrogen bonding at ether and carboxyl groups | Extended | High |
| Nonpolar (e.g., Heptane) | Hydrophobic collapse | Compact/Folded | Moderate |
| Intermediate (e.g., Chloroform) | Mixed interactions | Semi-extended | High |
Docking Studies (if integrated into larger systems, focusing on the linker's role)
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target, typically a protein. researchgate.netprinceton.edu While this compound itself is not a typical ligand for a specific target, its structure is representative of a linker used to connect a "warhead" (a molecule that binds to a target protein) and an "anchor" (a molecule that binds to an E3 ligase in PROTACs). nih.gov In this context, docking studies of larger molecules containing this linker motif reveal the crucial role the linker plays in achieving a stable and effective binding orientation. researchgate.netnih.gov
The Linker's Role in Binding and Orientation: The primary function of the linker in a larger bioactive molecule is to span the distance between two binding sites and to position the warhead and anchor moieties optimally. nih.gov The length, composition, and flexibility of the linker are critical for successful binding and subsequent biological activity. elifesciences.org
Positional Scaffolding: The linker ensures that the functional ends of the molecule can reach their respective binding pockets on the target proteins. Docking studies on PROTACs have shown that linkers composed of alkyl and ether units can adopt specific conformations to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov
Conformational Control: The inherent flexibility of the ether linkage allows the molecule to adapt its shape to fit the topological features of the protein-protein interface. researchgate.net Computational modeling has demonstrated that the linker's properties can influence the dynamics of the entire protein-ligand complex, affecting the arrangement of residues crucial for the desired biological outcome. elifesciences.orgbiorxiv.org
| Linker Component | Potential Interaction Type | Interacting Protein Residues (Examples) |
|---|---|---|
| Phenyl Ring (Ph) | Pi-stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu) |
| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Lysine (Lys) |
| Alkyl Chain (-CH2-) | Van der Waals, Hydrophobic | Alanine (Ala), Valine (Val), Isoleucine (Ile) |
| Carboxyl Group (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic | Arginine (Arg), Lysine (Lys), Histidine (His) |
Future Directions and Emerging Research Avenues for Boc L Ile O Ch2 Ph Ch2 Cooh
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of modified amino acids often involves the use of hazardous reagents and generates significant chemical waste. Future research will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes for Boc-L-Ile-O-CH2-Ph-CH2-COOH. Key areas of exploration will include:
Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.govalmacgroup.comresearchgate.netnih.govnih.govnih.gov Future research could explore the use of enzymes, such as lipases or esterases, for the selective cleavage of ester protecting groups during the synthesis of the phenylacetic acid moiety or even for the direct enzymatic etherification of a suitable L-isoleucine precursor. nih.gov The development of engineered enzymes could further enhance the efficiency and substrate scope of these biocatalytic methods. nih.govnih.gov
Green Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous solvents with more benign alternatives. Research into the use of green solvents, such as ionic liquids or supercritical fluids, for the synthesis of this compound could significantly reduce the environmental impact of its production. Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents will be a crucial step towards a greener synthesis. rsc.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Future synthetic routes for this compound will likely be designed with a focus on atom economy, minimizing the formation of byproducts.
| Green Chemistry Approach | Potential Application in this compound Synthesis |
| Biocatalysis | Enzymatic esterification/hydrolysis, enzymatic etherification. nih.govalmacgroup.comresearchgate.netnih.govnih.govnih.gov |
| Green Solvents | Use of ionic liquids, supercritical fluids, or water as reaction media. rsc.org |
| Catalytic Methods | Development of catalytic C-O bond formation reactions to reduce waste. |
| Atom Economy | Designing synthetic routes that minimize byproduct formation. |
Exploration of Novel Reactivities and Transformation Pathways
The chemical structure of this compound offers several sites for further chemical modification, opening up avenues for the exploration of novel reactivities and transformation pathways.
Photocatalytic Modifications: Visible-light photocatalysis has emerged as a powerful tool for the mild and selective functionalization of organic molecules, including amino acids. nih.govrsc.orgrsc.orgresearchgate.nettue.nl Future research could investigate the use of photocatalysis to modify the phenyl ring of the phenylacetic acid moiety, introducing new functional groups for downstream applications. rsc.orgrsc.orgresearchgate.nettue.nl Additionally, photocatalytic methods could be explored for the deprotection of the Boc group under neutral conditions. tue.nl
Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. Research into the late-stage functionalization of the isoleucine side chain or the phenyl ring of this compound could provide rapid access to a diverse range of analogues for structure-activity relationship studies.
Orthogonal Deprotection Strategies: The Boc protecting group is a cornerstone of peptide synthesis. Exploring novel and orthogonal deprotection strategies for the Boc group in the presence of other sensitive functionalities within a larger molecule containing the this compound unit will be crucial for its seamless integration into complex synthetic schemes.
Integration into Advanced Delivery Systems (Focus on chemical linking strategies)
The phenylacetic acid ether moiety of this compound makes it an attractive candidate for use as a linker in advanced drug delivery systems, such as antibody-drug conjugates (ADCs). biosyn.comnih.govyoutube.com
Cleavable Linkers: The ether linkage in the compound could be designed to be cleavable under specific physiological conditions, such as the acidic environment of tumors or the reducing environment within cells. nih.govnih.govacs.org This would allow for the targeted release of a conjugated drug at the site of action, minimizing off-target toxicity. nih.govyoutube.com Research into incorporating stimuli-responsive elements into the linker structure will be a key area of focus. mdpi.com
Non-Cleavable Linkers: Alternatively, the linker could be designed to be non-cleavable, where the entire ADC-linker-drug conjugate is internalized and degraded by the cell to release the active drug. The stability of the ether bond could be advantageous in this context.
| Linker Strategy | Potential Application of this compound |
| Cleavable Linkers | Incorporation of acid-labile or redox-sensitive groups for targeted drug release. nih.govnih.govacs.org |
| Non-Cleavable Linkers | Utilization of the stable ether bond for intracellular drug release upon lysosomal degradation. |
| Hydrophilicity Modification | Introduction of polar functionalities to the phenyl ring to modulate solubility and pharmacokinetics. biorunstar.com |
Role in Supramolecular Chemistry and Self-Assembly
The amphiphilic nature of this compound, with its hydrophobic Boc and phenyl groups and hydrophilic carboxylic acid, suggests a propensity for self-assembly into supramolecular structures. nih.govmanchester.ac.ukresearchgate.netacs.orgresearchgate.netmdpi.comnih.govamu.edu.plmdpi.com
Hydrogel Formation: Self-assembling small molecules are known to form hydrogels, which have numerous applications in biomedicine and materials science. The interplay of hydrogen bonding from the carboxylic acid and hydrophobic interactions from the Boc and phenyl groups could drive the formation of fibrillar networks and subsequent hydrogelation. researchgate.net
Nanostructure Formation: Depending on the conditions, such as pH and solvent, this compound could self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and vesicles. manchester.ac.ukresearchgate.netacs.orgresearchgate.net These nanostructures could find applications in areas such as drug delivery and tissue engineering. manchester.ac.uk
Co-assembly: The compound could also be used in co-assembly systems with other molecules to create functional materials with tailored properties. For example, co-assembly with a therapeutic agent could lead to the formation of drug-loaded nanoparticles.
Computational Design of Enhanced Analogues and Derivatives
Computational methods are increasingly being used to accelerate the design and discovery of new molecules with desired properties. researchgate.netfrontiersin.orgmdpi.comnih.govmdpi.com
Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the conformational preferences and self-assembly behavior of this compound and its analogues. researchgate.netmdpi.comnih.govmdpi.com This can provide valuable insights for the rational design of molecules with enhanced self-assembling properties. researchgate.netmdpi.com
In Silico Screening: Computational screening of virtual libraries of analogues of this compound can be used to identify candidates with improved properties, such as enhanced binding affinity to a target protein or optimized pharmacokinetic profiles. frontiersin.org
Linker Optimization: For applications in drug delivery, computational methods can be employed to optimize the length, flexibility, and chemical properties of the linker to ensure efficient drug release and optimal therapeutic efficacy. biorunstar.comresearchgate.net
| Computational Method | Application to this compound Research |
| Molecular Dynamics | Predicting self-assembly behavior and conformational dynamics. researchgate.netmdpi.comnih.govmdpi.com |
| Virtual Screening | Identifying analogues with enhanced biological activity or physicochemical properties. frontiersin.org |
| Linker Design | Optimizing the linker properties for drug delivery applications. biorunstar.comresearchgate.net |
Opportunities for Automated Synthesis and Flow Chemistry Applications
The demand for rapid and efficient synthesis of novel chemical entities has driven the development of automated synthesis and flow chemistry technologies. technologynetworks.comamidetech.comrsc.orgrsc.orgdrugtargetreview.compentelutelabmit.comyoutube.comnih.govnih.govnih.gov
High-Throughput Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of analogues of this compound for screening in various assays. This can significantly accelerate the drug discovery and materials development process.
Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. technologynetworks.comamidetech.comdrugtargetreview.compentelutelabmit.comnih.gov The synthesis of this compound could be adapted to a continuous flow process, enabling on-demand production and facile optimization of reaction conditions. technologynetworks.comamidetech.comdrugtargetreview.compentelutelabmit.comnih.gov Microfluidic reactors, in particular, could offer precise control over reaction parameters for the synthesis of this and other custom amino acid derivatives. rsc.orgrsc.orgyoutube.comnih.govnih.gov
Integration with Purification and Analysis: Automated synthesis and flow chemistry systems can be integrated with online purification and analytical techniques, creating a fully automated workflow from synthesis to characterization.
Q & A
Q. Basic Research Focus
- Structural Confirmation :
- Purity Assessment :
How can researchers address discrepancies in reported reactivity data for this compound in peptide coupling reactions?
Q. Advanced Research Focus
- Controlled Replication : Repeat reactions under identical conditions (solvent, temperature, coupling agents) to isolate variables .
- Statistical Comparison : Apply t-tests or ANOVA to evaluate significance of observed differences in coupling efficiency .
- Mechanistic Probes : Use C-labeled compounds to track acyl transfer intermediates via NMR, identifying steric or electronic bottlenecks .
- Literature Synthesis : Cross-reference methodologies in peer-reviewed journals (e.g., discrepancies in activation reagents like HATU vs. DCC) .
What strategies are recommended for optimizing the ester linkage stability in this compound during solid-phase peptide synthesis?
Q. Advanced Research Focus
- Solvent Selection : Use low-polarity solvents (e.g., DCM) to minimize nucleophilic attack on the ester .
- Temperature Control : Maintain reactions at 0–4°C to slow hydrolysis kinetics .
- Protective Group Alternatives : Compare benzyl esters with more stable variants (e.g., allyl or photolabile groups) for pH-sensitive applications .
- Real-Time Monitoring : Embed inline FTIR to detect ester carbonyl vibrations (∼1740 cm) during synthesis .
How does the steric environment of the Boc group influence the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map steric hindrance around the Boc group and predict reaction pathways .
- Kinetic Isotope Effects : Compare reaction rates using deuterated substrates to assess steric vs. electronic contributions .
- Crystallographic Analysis : Resolve X-ray structures to measure bond angles and torsional strain imparted by the Boc group .
What computational methods can be applied to predict the hydrolysis kinetics of the ester group in this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate solvent accessibility of the ester bond in explicit water models .
- QM/MM Simulations : Calculate activation energies for hydrolysis transition states using hybrid quantum-mechanical/molecular-mechanical approaches .
- Machine Learning : Train models on existing hydrolysis datasets to predict rate constants under novel conditions (e.g., ionic strength variations) .
How should researchers approach the synthesis of this compound derivatives with modified aromatic moieties for structure-activity relationship studies?
Q. Advanced Research Focus
- Directed Functionalization : Introduce substituents (e.g., -NO, -OH) on the benzyl ring via electrophilic aromatic substitution or cross-coupling reactions .
- Activity Profiling : Test derivatives in peptide coupling assays to correlate electronic effects (Hammett σ values) with reaction yields .
- Crystallography & Docking : Resolve ligand-receptor complexes to rationalize steric/electronic effects on binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
